molecular formula C14H14O B6298867 (R)-2-Methyl alpha-phenyl benzylalcohol, ee 99% CAS No. 1517-58-4

(R)-2-Methyl alpha-phenyl benzylalcohol, ee 99%

Cat. No. B6298867
CAS RN: 1517-58-4
M. Wt: 198.26 g/mol
InChI Key: MXHXXJOHFRHBFB-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Methyl alpha-phenyl benzylalcohol, ee 99% (2-M-APB) is an optically active compound with a wide range of applications in the field of science, technology, and medicine. It is a chiral compound and has two enantiomers, (R)-2-M-APB and (S)-2-M-APB. It is a colorless liquid with a sweet, floral odor and a boiling point of 189°C. In the laboratory, it is used as a reagent in organic synthesis, a solvent for chromatography, and as a starting material for the synthesis of pharmaceuticals. It is also used in the manufacture of pesticides, fragrances, and perfumes.

Mechanism of Action

(R)-2-Methyl alpha-phenyl benzylalcohol, ee 99% is a chiral compound with two enantiomers, (R)-(R)-2-Methyl alpha-phenyl benzylalcohol, ee 99% and (S)-(R)-2-Methyl alpha-phenyl benzylalcohol, ee 99%. This means that the two enantiomers have different physical and chemical properties. The two enantiomers can interact with different molecules in different ways, leading to different effects. For example, (R)-(R)-2-Methyl alpha-phenyl benzylalcohol, ee 99% can interact with proteins, enzymes, and other molecules in the body, influencing their activity and leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-2-Methyl alpha-phenyl benzylalcohol, ee 99% are dependent on the specific enantiomer present. (R)-(R)-2-Methyl alpha-phenyl benzylalcohol, ee 99% has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects. It has also been shown to have an effect on the metabolism of carbohydrates, lipids, and proteins. Additionally, it has been shown to have an effect on the immune system, as well as on the cardiovascular, endocrine, and nervous systems.

Advantages and Limitations for Lab Experiments

The advantages of using (R)-2-Methyl alpha-phenyl benzylalcohol, ee 99% in laboratory experiments include its availability, its low cost, and its high purity. Additionally, it is a versatile reagent and can be used in a wide range of organic syntheses. However, it has some limitations. For example, it is not soluble in water, and it is not stable in the presence of light or heat.

Future Directions

The potential future directions for (R)-2-Methyl alpha-phenyl benzylalcohol, ee 99% include: further research into its biochemical and physiological effects; development of new applications for its use in organic syntheses; development of new methods for its synthesis; and exploration of its potential uses in drug development and medical research. Additionally, further research could be conducted into its stability in the presence of light and heat, as well as its solubility in water. Finally, research could be conducted into its potential use as a chiral catalyst in asymmetric syntheses.

Synthesis Methods

(R)-2-Methyl alpha-phenyl benzylalcohol, ee 99% can be synthesized from the reaction of benzyl bromide and 2-methyl-2-propanol in the presence of sodium hydroxide. The reaction is carried out in an inert atmosphere and the product is isolated by distillation. The reaction proceeds in two steps: first, the bromide is transformed into an alkoxide and then the alkoxide is converted into the desired product.

Scientific Research Applications

(R)-2-Methyl alpha-phenyl benzylalcohol, ee 99% is used in a wide range of scientific research applications. It is used as a reagent in organic synthesis, a solvent for chromatography, and as a starting material for the synthesis of pharmaceuticals. It is also used in the manufacture of pesticides, fragrances, and perfumes. Additionally, it is used in the synthesis of chiral compounds, such as chiral auxiliaries and chiral catalysts, as well as in the synthesis of enantiomerically pure compounds.

properties

IUPAC Name

(R)-(2-methylphenyl)-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14-15H,1H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHXXJOHFRHBFB-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@@H](C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-2-Methylbenzhydrol

CAS RN

1517-58-4
Record name 2-Methylbenzhydrol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYLBENZHYDROL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IH8L3Q3HTY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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